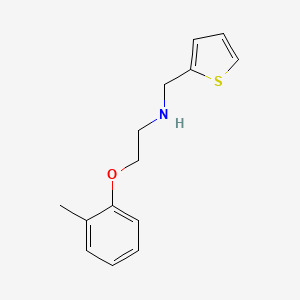

2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine

Descripción general

Descripción

2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine is an organic compound that features a combination of aromatic and heterocyclic structures

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine typically involves the following steps:

Formation of 2-(2-Methylphenoxy)ethanamine: This can be achieved by reacting 2-methylphenol with ethylene oxide in the presence of a base such as sodium hydroxide to form 2-(2-methylphenoxy)ethanol. The alcohol is then converted to the corresponding amine using reagents like thionyl chloride followed by ammonia or an amine source.

Thienylmethylation: The 2-(2-Methylphenoxy)ethanamine is then reacted with 2-thienylmethyl chloride in the presence of a base such as potassium carbonate to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid to introduce halogen or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with Palladium on carbon (Pd/C)

Substitution: Bromine (Br2), Nitric acid (HNO3)

Major Products Formed

Oxidation: Ketones, Carboxylic acids

Reduction: Reduced aromatic rings, Amines

Substitution: Halogenated or nitrated aromatic compounds

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of pharmaceuticals aimed at targeting neurological pathways. Its unique structural characteristics allow for modifications that can enhance efficacy and specificity in drug design. Research has indicated its potential role in developing treatments for conditions such as depression and anxiety, where modulation of neurotransmitter systems is critical.

Case Study: Neuroactive Compounds

A study demonstrated that derivatives of 2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine showed promising results in binding affinity to serotonin receptors, suggesting its utility in creating new antidepressant medications .

Materials Science

Novel Material Development

The compound's unique combination of aromatic and heterocyclic structures makes it suitable for developing materials with specific electronic or optical properties. It can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.

Data Table: Properties of Related Materials

| Compound Name | Application Area | Key Property |

|---|---|---|

| 2-(2-Methylphenoxy)-N-(2-furylmethyl)-1-ethanamine | OLEDs | High electron mobility |

| 2-(2-Methylphenoxy)-N-(2-pyridylmethyl)-1-ethanamine | Sensors | Enhanced sensitivity |

| 2-(2-Methylphenoxy)-N-(2-benzyl)-1-ethanamine | Photovoltaics | Improved light absorption |

Biological Studies

Interaction Studies

The compound is useful in biological studies to understand the interactions between aromatic and heterocyclic compounds with biological systems. Its ability to bind with specific enzymes or receptors enables researchers to explore its effects on various biochemical pathways.

Mechanism of Action

The mechanism involves interaction with molecular targets that modulate enzymatic activities or receptor functions, leading to significant biological effects. This property makes it a candidate for further exploration in pharmacological research.

Industrial Applications

Synthesis of Specialty Chemicals

In industrial settings, this compound can be employed in synthesizing specialty chemicals and intermediates for various processes. Its versatility allows it to be adapted for different chemical reactions, making it valuable in chemical manufacturing.

Mecanismo De Acción

The mechanism of action of 2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic and heterocyclic structures allow it to bind to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

2-(2-Methylphenoxy)-N-(2-furylmethyl)-1-ethanamine: Similar structure but with a furan ring instead of a thiophene ring.

2-(2-Methylphenoxy)-N-(2-pyridylmethyl)-1-ethanamine: Similar structure but with a pyridine ring instead of a thiophene ring.

2-(2-Methylphenoxy)-N-(2-benzyl)-1-ethanamine: Similar structure but with a benzyl group instead of a thiophene ring.

Uniqueness

2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine is unique due to the presence of both a methylphenoxy group and a thienylmethyl group. This combination of aromatic and heterocyclic structures provides distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

2-(2-Methylphenoxy)-N-(2-thienylmethyl)-1-ethanamine is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 203.26 g/mol

The compound features a thienyl group, which is known for its role in various biological activities, and a phenoxy group that may contribute to its pharmacological properties.

Pharmacological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Effects : Certain derivatives have shown effectiveness against various microbial strains, suggesting potential applications in treating infections .

- Antioxidant Properties : The presence of specific functional groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity .

- Neuroprotective Effects : Some studies suggest that related compounds can protect neural cells from oxidative stress, indicating possible neuroprotective applications .

The biological activity of this compound is thought to involve several mechanisms:

- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

- Gene Expression Modulation : The compound might alter the expression of genes associated with oxidative stress and inflammation, thereby modulating cellular responses to stressors.

Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of related compounds found that modifications in the alkyl chain significantly affected their efficacy against bacterial strains. The results indicated that compounds with thienyl substitutions exhibited enhanced activity compared to their unsubstituted counterparts .

Study 2: Neuroprotective Effects

In vitro studies using neuronal cell lines exposed to oxidative stress showed that compounds similar to this compound reduced cell death and improved cell viability. The mechanism was attributed to the compound's ability to upregulate antioxidant enzymes and downregulate pro-apoptotic factors .

Data Tables

| Biological Activity | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | 3-Chloro-1,4-naphthoquinones | Effective against E. coli and S. aureus |

| Antioxidant | Phenolic derivatives | Scavenging of DPPH radicals |

| Neuroprotective | Thienyl derivatives | Increased neuronal survival under oxidative stress |

Propiedades

IUPAC Name |

2-(2-methylphenoxy)-N-(thiophen-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NOS/c1-12-5-2-3-7-14(12)16-9-8-15-11-13-6-4-10-17-13/h2-7,10,15H,8-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEXKIIYGMLAAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCNCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.